molecular formula C22H25N5O4S B11035253 N-{(Z)-[(3,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide

N-{(Z)-[(3,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide

Cat. No.: B11035253
M. Wt: 455.5 g/mol
InChI Key: YAACFUKSVMMFCX-UHFFFAOYSA-N
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Description

N-{(Z)-[(3,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-[(3,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide typically involves the condensation of 3,4-dimethoxyaniline with 4,6-dimethylpyrimidin-2-amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final step involves the sulfonation of the intermediate product with 4-methylbenzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-[(3,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{(Z)-[(3,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{(Z)-[(3,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(Z)-[(3,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C22H25N5O4S

Molecular Weight

455.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonylguanidine

InChI

InChI=1S/C22H25N5O4S/c1-14-6-9-18(10-7-14)32(28,29)27-22(26-21-23-15(2)12-16(3)24-21)25-17-8-11-19(30-4)20(13-17)31-5/h6-13H,1-5H3,(H2,23,24,25,26,27)

InChI Key

YAACFUKSVMMFCX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=CC(=C(C=C2)OC)OC)\NC3=NC(=CC(=N3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC(=C(C=C2)OC)OC)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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